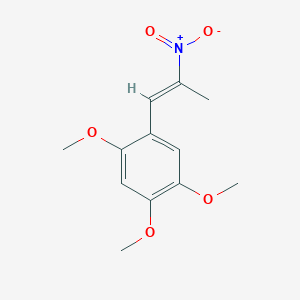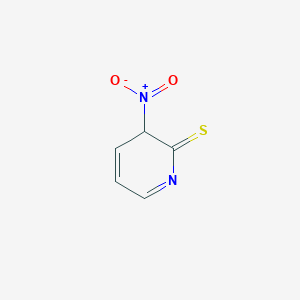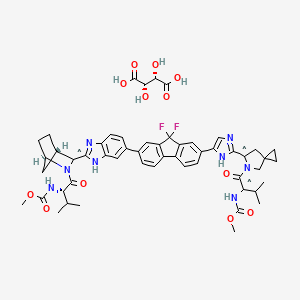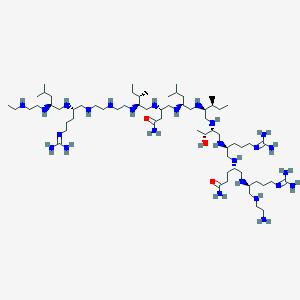
1-(2,4,5-Trimethoxyphenyl)-2-nitropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is an organic compound characterized by the presence of three methoxy groups and a nitro-substituted propenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- typically involves the nitration of a precursor compound, followed by the introduction of methoxy groups. One common method includes the nitration of 1,2,4-trimethoxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to a propenylation reaction using a suitable alkylating agent under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- has been studied for its potential neuroprotective properties. Research has shown that it can inhibit apoptosis, inflammation, and oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases such as intracerebral hemorrhage . Additionally, its unique chemical structure allows for its use in the synthesis of complex organic molecules, making it valuable in medicinal chemistry and materials science .
Mécanisme D'action
The neuroprotective effects of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- are believed to be mediated through its interaction with sodium ion channels and GABAA receptors. By inhibiting sodium ion channels, the compound reduces neuronal excitability and prevents excitotoxicity. Activation of GABAA receptors enhances inhibitory neurotransmission, further protecting neurons from damage .
Comparaison Avec Des Composés Similaires
Benzene,1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl)-: This compound shares a similar structure but with a methyl group instead of a nitro group.
1,2,4-trimethoxybenzene: Lacks the propenyl and nitro groups, making it less reactive and with different applications in organic synthesis.
Uniqueness: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate ion channels and receptors makes it a valuable compound for neuroprotective research .
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
1,2,4-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3/b8-5+ |
Clé InChI |
YJLWVSYNZFMHTK-VMPITWQZSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=C(C=C1OC)OC)OC)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)

![11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)benzo[b][1]benzazepine](/img/structure/B12351250.png)

![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B12351270.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12351277.png)

